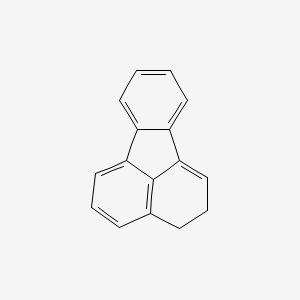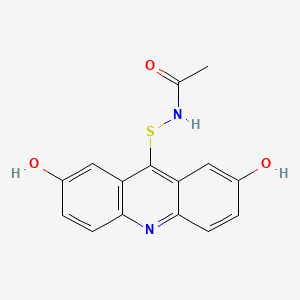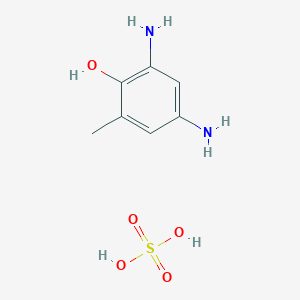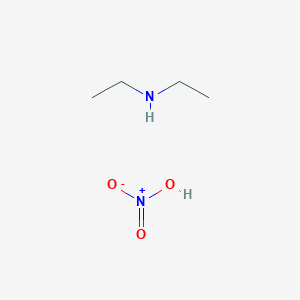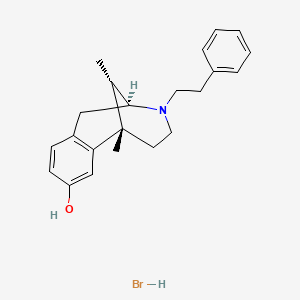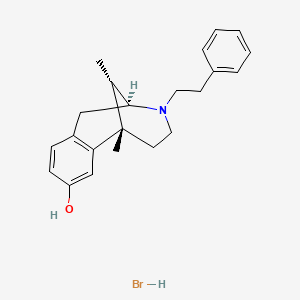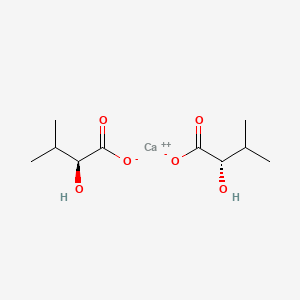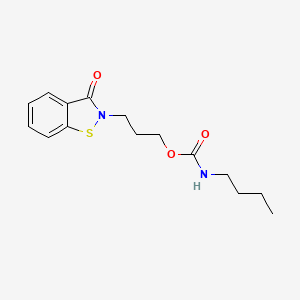
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones.
Microwave irradiation: This method accelerates chemical reactions using microwave energy.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry approaches are employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the disruption of various biological processes, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-oxo-benzothiazol-3-yl)-N-propyl-acetamide
- 3-(2-pyridyl)-benzothiazol-2-one
- N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives
Uniqueness
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate is unique due to its specific structural features and the presence of both benzothiazole and carbamate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
199172-87-7 |
|---|---|
Fórmula molecular |
C15H20N2O3S |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate |
InChI |
InChI=1S/C15H20N2O3S/c1-2-3-9-16-15(19)20-11-6-10-17-14(18)12-7-4-5-8-13(12)21-17/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,16,19) |
Clave InChI |
WROVXHUSCQJEFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)OCCCN1C(=O)C2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



